(5-Isopropoxy-2-nitrophenyl)methanamine
Description
(5-Isopropoxy-2-nitrophenyl)methanamine is a nitrophenyl-substituted methanamine derivative characterized by a nitro group (-NO₂) at the 2-position and an isopropoxy group (-OCH(CH₃)₂) at the 5-position of the benzene ring, with a methanamine (-CH₂NH₂) side chain (Figure 1).
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(2-nitro-5-propan-2-yloxyphenyl)methanamine |
InChI |
InChI=1S/C10H14N2O3/c1-7(2)15-9-3-4-10(12(13)14)8(5-9)6-11/h3-5,7H,6,11H2,1-2H3 |
InChI Key |
VUGWFLYBXCTRLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isopropoxy-2-nitrophenyl)methanamine typically involves multiple steps. One common method includes the nitration of 5-isopropoxy-2-nitrophenol followed by the reduction of the nitro group to an amine group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
(5-Isopropoxy-2-nitrophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The nitro group can be reduced to an amine group, which is a crucial step in its synthesis.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while oxidation can produce various oxidized derivatives.
Scientific Research Applications
(5-Isopropoxy-2-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Isopropoxy-2-nitrophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
(5-Bromo-2-nitrophenyl)methanamine hydrochloride
- Structure : Nitro group at position 2, bromine at position 5, and a methanamine group .
- Molecular Formula : C₇H₈BrClN₂O₂ (hydrochloride salt) vs. C₁₀H₁₄N₂O₃ (target compound).
- Key Differences :
- Bromine (electron-withdrawing) vs. isopropoxy (electron-donating via oxygen).
- Bromine increases molecular weight (277.5 g/mol) compared to isopropoxy, likely reducing solubility in polar solvents.
- The hydrochloride salt form enhances water solubility, whereas the free base of the target compound may exhibit lower solubility .
(2-Methyl-5-nitrophenyl)methanamine
- Structure : Nitro group at position 5, methyl group at position 2, and methanamine .
- Molecular Formula : C₈H₁₀N₂O₂ vs. C₁₀H₁₄N₂O₃ (target compound).
- Methyl group (electron-donating) vs. isopropoxy (bulkier, moderately electron-donating). Steric hindrance from isopropoxy may influence binding interactions in biological systems .
Methanamine Derivatives with Heterocyclic Moieties
N-(1H-Benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine
Substituent Effects on Properties
| Compound | Substituent (Position) | Molecular Formula | Molar Mass (g/mol) | Key Properties |
|---|---|---|---|---|
| (5-Isopropoxy-2-nitrophenyl)methanamine | -OCH(CH₃)₂ (5), -NO₂ (2) | C₁₀H₁₄N₂O₃ | 210.23 | Moderate lipophilicity, potential CNS activity |
| (5-Bromo-2-nitrophenyl)methanamine HCl | -Br (5), -NO₂ (2) | C₇H₈BrClN₂O₂ | 277.51 | High density, low solubility (free base) |
| (2-Methyl-5-nitrophenyl)methanamine | -CH₃ (2), -NO₂ (5) | C₈H₁₀N₂O₂ | 166.18 | Higher volatility, reduced steric hindrance |
Electronic Effects :
- Bulkier substituents (e.g., isopropoxy) may improve blood-brain barrier penetration compared to halogens or methyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
